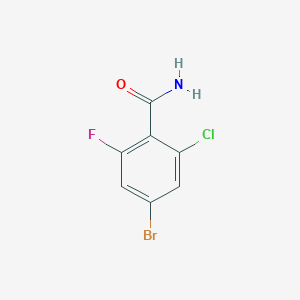

4-Bromo-2-chloro-6-fluorobenzamide

Description

Properties

Molecular Formula |

C7H4BrClFNO |

|---|---|

Molecular Weight |

252.47 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-fluorobenzamide |

InChI |

InChI=1S/C7H4BrClFNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |

InChI Key |

YARSZXCAGHWGBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromo-6-fluorobenzaldehyde

A critical intermediate is 2-bromo-6-fluorobenzaldehyde, prepared via oxidation of 2-bromo-6-fluorotoluene. The patented method involves:

- Reacting 2-bromo-6-fluorotoluene with hydrobromic acid (40% mass fraction) in the presence of an organic or inorganic solvent.

- Slowly adding hydrogen peroxide (30% mass fraction) under light irradiation.

- Reaction time: 2 to 30 hours at controlled temperature.

- Workup includes washing with saturated sodium sulfite, water, drying over anhydrous sodium sulfate, and solvent evaporation to yield 2-bromo-6-fluorobenzyl bromide.

- Subsequent oxidation with dimethyl sulfoxide and an inorganic compound at 70–100°C for 2–15 hours converts the bromide to 2-bromo-6-fluorobenzaldehyde.

- Purification by silica gel column chromatography yields product purity ≥99% with 100% conversion.

Synthesis of 4-Bromo-2-hydroxybenzaldehyde

Another relevant intermediate is 4-bromo-2-hydroxybenzaldehyde, prepared via:

- Formation of a complex between m-bromophenol, triethylamine, and magnesium chloride in acetonitrile solvent at 30–60°C for 30 minutes.

- Molar ratio: m-bromophenol : triethylamine : magnesium chloride = 1 : 4–5 : 1.5–2.

- Addition of paraformaldehyde to the complex, followed by quenching and extraction to obtain crude 4-bromo-2-hydroxybenzaldehyde.

- Purification via ammonia water treatment, filtration, hydrochloric acid extraction, and organic phase concentration.

- The method yields product with purity ~99% and avoids harsh conditions or cumbersome post-processing.

| Step | Reagents & Conditions | Temp (°C) | Time (min/h) | Notes |

|---|---|---|---|---|

| S1 | m-bromophenol, triethylamine, MgCl2, acetonitrile | 30–60 | 30 min | Complex formation |

| S2 | Paraformaldehyde, quenching agent, extractant | Ambient | Several hrs | Formation of crude aldehyde |

| S3 | Ammonia water treatment, filtration | Ambient | - | Purification step |

| S4 | HCl solution, phase separation, concentration | Ambient | - | Final purification |

Conversion to this compound

While direct literature on the exact preparation of this compound is limited, the general approach involves:

- Starting from 4-bromo-2-chloro-6-fluorobenzoyl chloride or the corresponding acid.

- Reaction with ammonia or ammonium salts to form the benzamide.

- Halogenation steps (bromination, chlorination, fluorination) are carefully controlled to achieve substitution at the desired positions without generating isomeric impurities.

- Use of mild reaction conditions to preserve functional groups and avoid side reactions.

- Purification by recrystallization or chromatography to achieve high purity.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is commonly employed for intermediate purification, especially for aldehydes and halogenated aromatic compounds.

- Washing and Extraction: Use of saturated sodium sulfite, water, brine, and drying agents (anhydrous sodium sulfate) is standard to remove impurities and residual reagents.

- Crystallization: Final benzamide products are often purified by recrystallization from suitable solvents to enhance purity.

- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Methods and Conditions

| Compound | Key Reagents & Conditions | Purity (%) | Notes |

|---|---|---|---|

| 2-Bromo-6-fluorobenzaldehyde | 2-bromo-6-fluorotoluene, HBr, H2O2, DMSO, inorganic salt | ≥99 | Two-step oxidation with light and heat |

| 4-Bromo-2-hydroxybenzaldehyde | m-bromophenol, triethylamine, MgCl2, paraformaldehyde | ~99 | Complex formation and mild reaction |

| This compound | Benzoyl chloride derivative, ammonia, controlled halogenation | Not specified | Amide formation from acid chloride |

Research Findings and Considerations

- The preparation of halogenated benzaldehydes such as 2-bromo-6-fluorobenzaldehyde is well-documented with high yields and purity using environmentally mild oxidants like hydrogen peroxide under light irradiation.

- Complex formation between phenolic substrates and Lewis bases (e.g., triethylamine, MgCl2) facilitates selective formylation reactions, reducing side products and improving yields.

- The choice of solvents, temperature control, and reaction times are critical to suppress isomer formation and maximize target compound purity.

- The amide formation step requires careful control of reaction conditions to avoid hydrolysis or overreaction.

- Industrial applicability is enhanced by methods that avoid harsh conditions, minimize purification steps, and use cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Shares the benzamide backbone but includes additional substituents: a 5-fluoro group and a trifluoropropan-2-yloxy moiety at the 2-position.

- The 5-fluoro substituent may enhance metabolic stability compared to the parent compound.

- Synthesis : Prepared via coupling of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline (90% yield) .

2-Bromo-6-chloro-4-methylbenzamide (CAS 135340-80-6)

- Structure : Features a methyl group at the 4-position instead of fluorine and lacks the 6-fluoro substituent.

- Key Differences :

- The methyl group increases hydrophobicity (higher logP) compared to the fluorine in the target compound.

- Molecular weight: 248.50 g/mol (vs. ~252.48 g/mol for 4-Bromo-2-chloro-6-fluorobenzamide).

- Applications : Likely used in agrochemical research due to its halogenated aromatic structure .

4-Bromo-2-chloro-6-methylbenzoic Acid

- Structure : Replaces the amide (-CONH2) group with a carboxylic acid (-COOH) and adds a methyl group at the 6-position.

- Key Differences :

- The carboxylic acid group enhances acidity (pKa ~2–3) compared to the neutral amide.

- Methyl substitution may reduce solubility in polar solvents.

- Utility : Used in materials science for coordination chemistry or as a ligand precursor .

4-Bromo-2-fluorobenzamide (CAS 292621-45-5)

- Structure : Lacks the 6-fluoro and 2-chloro substituents present in the target compound.

- Key Differences :

- Simpler substitution pattern reduces molecular weight (237.01 g/mol) and polarity.

- Absence of chlorine may decrease electrophilicity at the aromatic ring.

- Applications : A precursor for less complex halogenated derivatives .

4-Bromo-2-fluoro-6-methylbenzoic Acid (CAS 1242157-23-8)

- Structure : Combines bromo, fluoro, and methyl groups but replaces the amide with a carboxylic acid.

- Carboxylic acid functionality enables salt formation, enhancing water solubility compared to benzamides .

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| This compound | C7H4BrClFNO | ~252.48 | 4-Br, 2-Cl, 6-F | Amide (-CONH2) |

| 2-Bromo-6-chloro-4-methylbenzamide | C8H7BrClNO | 248.50 | 2-Br, 6-Cl, 4-CH3 | Amide |

| 4-Bromo-2-fluorobenzamide | C7H5BrFNO | 237.01 | 4-Br, 2-F | Amide |

| 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | 233.03 | 4-Br, 2-F, 6-CH3 | Carboxylic acid |

Key Trends:

Substituent Effects :

- Chlorine and fluorine enhance electron-withdrawing effects, increasing reactivity in electrophilic substitution.

- Methyl groups improve lipophilicity but reduce solubility in aqueous media.

Functional Group Impact :

- Amides exhibit higher thermal stability and lower acidity compared to carboxylic acids.

- Carboxylic acids are more prone to hydrogen bonding, affecting crystallinity .

Biological Activity

4-Bromo-2-chloro-6-fluorobenzamide is an aromatic compound that belongs to the class of benzamides. Its unique halogen substitutions make it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure:

The molecular formula for this compound is C7H5BrClFNO. The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and binding affinity with biological targets.

Molecular Weight:

The molecular weight of this compound is approximately 238.48 g/mol.

This compound acts primarily through interactions with enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Interaction: The compound can bind to specific enzymes, either inhibiting or activating their activity. This interaction often involves the active site of the enzyme, leading to conformational changes that affect enzymatic function.

- Receptor Binding: As an aniline derivative, it may interact with various receptors involved in cellular signaling pathways. This can lead to alterations in gene expression and cellular metabolism .

- Biochemical Reactions: The compound participates in nucleophilic substitution and free radical reactions, which are critical for its biological activity.

Anticancer Activity

Benzamide derivatives have been explored for their anticancer effects. For instance, compounds structurally related to this compound have shown promise in inhibiting various cancer cell lines by targeting specific kinases involved in cancer progression . These compounds may disrupt critical signaling pathways necessary for tumor growth and survival.

Case Studies and Research Findings

- Cellular Effects: In vitro studies have demonstrated that this compound can influence cell signaling pathways related to proliferation and apoptosis. At varying concentrations, it exhibits dose-dependent effects on cellular viability and metabolic activity .

- Dosage Effects in Animal Models: Research indicates that low doses of similar benzamide derivatives can modulate specific biochemical pathways without significant toxicity, suggesting a therapeutic window for further exploration.

- Stability and Degradation: Laboratory studies show that while this compound is relatively stable under standard conditions, its efficacy can be influenced by environmental factors such as temperature and pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.